1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro- is a compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the nitro group and the sulfonyl group attached to the pyrrolopyridine core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro- typically involves multi-step reactions. One common method includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The sulfonylation step involves the reaction of the nitrated compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products
Reduction: 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-amino-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl or heteroaryl derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[(4-methylphenyl)sulfonyl]-5-nitro-: Similar structure but with a chlorine atom instead of a hydrogen atom at the 4-position.
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-: Contains bromine and iodine atoms at the 5 and 3 positions, respectively.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro- is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-2-4-13(5-3-10)22(20,21)16-7-6-11-8-12(17(18)19)9-15-14(11)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXGOVLZYWAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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